4-(Fluoromethyl)-1,3-dioxolan-2-one

Description

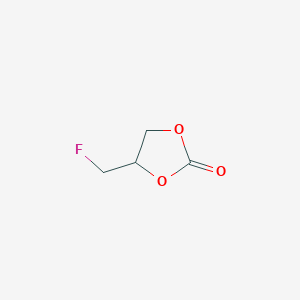

Structure

3D Structure

Properties

IUPAC Name |

4-(fluoromethyl)-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO3/c5-1-3-2-7-4(6)8-3/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNVXAXTORCUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)O1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00470906 | |

| Record name | 4-(fluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127213-73-4 | |

| Record name | 4-(fluoromethyl)-1,3-dioxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00470906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular structure of 4-(Fluoromethyl)-1,3-dioxolan-2-one

An In-Depth Technical Guide to the Molecular Structure and Characterization of 4-(Fluoromethyl)-1,3-dioxolan-2-one

Executive Summary

This technical guide provides a comprehensive examination of the molecular structure, properties, and characterization of this compound. As a member of the fluorinated cyclic carbonate family, this compound is of significant interest to researchers in materials science, particularly for the development of advanced electrolytes for lithium-ion batteries, and as a versatile building block in organic synthesis. This document delves into the molecule's structural attributes, proposes a robust synthetic pathway, outlines a theoretical framework for its spectroscopic identification, and discusses its potential applications. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to understand and utilize this specific fluorinated intermediate.

Introduction to Fluorinated Cyclic Carbonates

Fluorinated organic compounds have become indispensable in modern chemistry, offering unique properties such as enhanced thermal stability, metabolic resistance, and modified electronic characteristics. Within this class, fluorinated cyclic carbonates are critical components in energy storage technologies. Compounds like Fluoroethylene Carbonate (FEC) are well-established as electrolyte additives that dramatically improve the performance and lifespan of lithium-ion batteries by forming a stable solid electrolyte interphase (SEI) on the anode surface.[1][2]

This compound represents a structurally distinct analog. Unlike FEC, where the fluorine atom is directly attached to the dioxolanone ring, or its trifluoromethyl counterpart, 4-(Trifluoromethyl)-1,3-dioxolan-2-one, the monofluoromethyl (-CH₂F) group in the title compound introduces a unique combination of steric and electronic effects.[3][4] This substituent provides a flexible, polar side chain that can influence solvation properties, electrochemical stability, and reactivity, making it a compelling target for both fundamental research and industrial applications.

Core Molecular Structure and Physicochemical Properties

The defining features of this compound include the five-membered cyclic carbonate ring, a chiral center at the C4 position, and the pendant fluoromethyl group. This structure dictates its chemical behavior and potential utility.

-

Systematic Naming & Identifiers:

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties, providing a baseline for experimental design and handling.

| Property | Value | Source |

| Molecular Weight | 120.08 g/mol | PubChem[5] |

| XLogP3 (Lipophilicity) | -0.4 | PubChem[5] |

| Hydrogen Bond Donor Count | 0 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |

| Rotatable Bond Count | 1 | PubChem[5] |

| Exact Mass | 120.02227218 Da | PubChem[5] |

| Heavy Atom Count | 8 | PubChem[5] |

Synthesis and Purification

While specific, peer-reviewed protocols for the synthesis of this compound are not widely published, a logical and effective pathway can be designed based on established precedents in cyclic carbonate and organofluorine chemistry. The most direct approach involves the cyclization of a suitable C3-diol precursor with a carbonylating agent.

Proposed Synthetic Pathway: Carbonate Formation from 3-Fluoro-1,2-propanediol

The synthesis hinges on the reaction of 3-fluoro-1,2-propanediol with a phosgene equivalent, such as triphosgene or an alkyl chloroformate, which is a standard and reliable method for forming cyclic carbonates. This method ensures high yields and good control over the reaction.

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Triphosgene

Disclaimer: This protocol is a representative methodology. All procedures should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Triphosgene is highly toxic and requires careful handling.

-

Reactor Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The system is flame-dried and cooled under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with 3-fluoro-1,2-propanediol (1.0 eq), anhydrous pyridine (2.2 eq), and anhydrous dichloromethane (DCM, 100 mL). The solution is cooled to 0 °C in an ice bath.

-

Carbonylation: A solution of triphosgene (0.4 eq) in anhydrous DCM (50 mL) is added dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with DCM (2 x 30 mL).

-

Washing: The combined organic layers are washed sequentially with 1 M HCl (50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield this compound as a clear liquid.

Spectroscopic Elucidation of the Molecular Structure

Confirming the molecular structure of the synthesized product is paramount. The following section details the expected spectroscopic signatures based on fundamental principles of NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination of this molecule.

-

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be complex due to second-order coupling effects and the chiral center.

-

δ 4.90-5.05 ppm (m, 1H): The proton on the chiral carbon (C4), coupled to the two diastereotopic protons on C5 and the two protons of the fluoromethyl group.

-

δ 4.50-4.75 ppm (ddd, ²J(H,F) ≈ 47 Hz, 1H): One proton of the -CH₂F group, split into a doublet by the fluorine and further split by the geminal proton and the vicinal C4 proton.

-

δ 4.40-4.65 ppm (ddd, ²J(H,F) ≈ 47 Hz, 1H): The second proton of the -CH₂F group.

-

δ 4.30-4.45 ppm (m, 2H): The two diastereotopic protons on the C5 carbon of the ring.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 154-156 ppm: Carbonyl carbon (C2).

-

δ 80-83 ppm (d, ¹J(C,F) ≈ 170-180 Hz): Fluoromethyl carbon (-CH₂F), showing a large one-bond coupling to fluorine.

-

δ 75-78 ppm: Chiral carbon (C4).

-

δ 66-69 ppm: Methylene carbon in the ring (C5).

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -230 to -235 ppm (t, ²J(F,H) ≈ 47 Hz): The fluorine atom is expected to appear as a triplet due to coupling with the two adjacent protons of the methyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1810-1825 | C=O Stretch | Carbonyl in a 5-membered cyclic carbonate |

| ~1150-1200 | C-O-C Stretch | Cyclic ether stretch |

| ~1040-1080 | C-F Stretch | Alkyl fluoride stretch |

| ~2900-3000 | C-H Stretch | Aliphatic C-H |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

-

Molecular Ion (M⁺): Expected at m/z = 120.02 (for high-resolution MS).

-

Key Fragments:

-

m/z = 76: Loss of CO₂ ([M - 44]⁺), corresponding to the epifluorohydrin radical cation.

-

m/z = 87: Loss of the fluoromethyl radical ([M - CH₂F]⁺).

-

m/z = 33: The fluoromethyl cation ([CH₂F]⁺).

-

Applications and Significance in Research & Development

The unique structure of this compound positions it as a valuable intermediate for several advanced applications.

Caption: Relationship between the molecular features of the compound and its primary application areas.

-

Lithium-Ion Batteries: As an electrolyte additive, it is hypothesized to participate in the formation of the SEI layer. The flexible -CH₂F group may lead to a more mechanically robust and ionically conductive SEI compared to the more rigid film formed by FEC, potentially improving cycling stability and low-temperature performance.

-

Polymer and Materials Science: The molecule can serve as a monomer for ring-opening polymerization to create novel fluorinated polycarbonates. These materials are candidates for applications requiring high thermal stability and specific dielectric properties, such as in capacitors and electronic components.[4]

-

Drug Development and Agrochemicals: The fluoromethyl group is a recognized motif for enhancing the metabolic stability and binding affinity of bioactive molecules. This compound serves as a chiral building block to introduce this group into more complex target structures.[4]

Conclusion

This compound is a fluorinated cyclic carbonate with significant potential, bridging the gap between well-known battery additives and functional monomers. Its molecular structure, defined by the dioxolanone ring and a unique monofluoromethyl side chain, offers compelling properties for advanced applications. Through logical synthetic design and a thorough understanding of its theoretical spectroscopic profile, researchers can effectively synthesize, purify, and characterize this compound. Its exploration is poised to contribute to innovations in energy storage, materials science, and synthetic chemistry, making it a valuable target for further investigation.

References

- Google Patents. Method for producing 4-fluoro-1,3-dioxolan-2-one. KR101158121B1.

-

Ataman Kimya. 4-METHYL-1,3-DIOXOLAN-2-ONE. Available at: [Link]

-

Chemical LAND21. 4-Fluoro-1,3-dioxolan-2-one. Available at: [Link]

-

The MAK Collection for Occupational Health and Safety. 4-Methyl-1,3-dioxolan-2-one. (2021-03-31). Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11708057, this compound. Available at: [Link]

- Google Patents. Process for preparing fluorinated 1,3-dioxolan 2-one. US9067907B2.

-

Royal Society of Chemistry. In situ polymerization of 1,3-dioxolane and formation of fluorine/boron-rich interfaces enabled by film-forming additives for long-life lithium metal batteries. (2024-07-03). Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science Applications. Available at: [Link]

-

NIST. 4-Chloromethyl-1,3-dioxolan-2-one. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information: 4-chloromethyl-1,3-dioxolan-2-one (2 b): 1H NMR (CDCl3, 400 MHz). Available at: [Link]

Sources

- 1. 4-Fluoro-1,3-dioxolan-2-one-Battery Additives-Zhangjagang Free Trade Zone L&L Energy and Technology Co.Ltd. [shuangjuenergy.com]

- 2. 4-Fluoro-1,3-dioxolan-2-one, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 4-(Trifluoromethyl)-1,3-dioxolan-2-one | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C4H5FO3 | CID 11708057 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-(Fluoromethyl)-1,3-dioxolan-2-one safety, handling, and hazards

An In-Depth Technical Guide to the Safe Handling of 4-(Fluoromethyl)-1,3-dioxolan-2-one

Introduction

This compound, commonly known in the industry as Fluoroethylene Carbonate (FEC), is a fluorinated cyclic carbonate ester.[1] Its unique electrochemical properties, particularly its ability to form a stable solid electrolyte interphase (SEI) on graphite anodes, have made it an indispensable additive in lithium-ion battery electrolytes to enhance performance and lifespan. Beyond energy storage, its structural motifs are of increasing interest in the synthesis of novel materials and pharmaceuticals.

However, the same reactivity that makes FEC valuable also necessitates a comprehensive understanding of its associated hazards. This guide is designed for researchers, chemists, and drug development professionals who handle this compound. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a framework of causal logic—explaining why certain precautions are necessary—to foster a culture of intrinsic safety and self-validating laboratory protocols.

Hazard Identification and GHS Classification

A foundational understanding of a chemical's intrinsic hazards is the first step in risk mitigation. This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance.[2] The primary risks are associated with its irritant properties and acute oral toxicity.

The GHS classification dictates the mandatory labeling for this compound, featuring the GHS07 pictogram (exclamation mark) and the signal word "Warning".[1][2]

GHS07 Pictogram

The specific hazards are summarized in the table below.

| Hazard Class | Category | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[2] |

| Skin Sensitisation | 1 | H317 | May cause an allergic skin reaction.[2] |

| Serious Eye Damage/Irritation | 2 | H319 | Causes serious eye irritation.[2] |

It is crucial to recognize that while the compound is not classified as carcinogenic, mutagenic, or a reproductive toxicant, its ability to cause skin sensitization means that repeated, low-level exposures could lead to an allergic response upon subsequent contact.[2]

Toxicological Profile and Exposure Mitigation

The hazards identified by the GHS classification stem from the chemical's interaction with biological systems. Understanding these interactions is key to appreciating the importance of exposure controls.

-

Irritation (Skin and Eyes): As a reactive ester, FEC can irritate mucous membranes and skin upon contact. The causality is likely related to its ability to react with or denature proteins and lipids on the surface of tissues, leading to an inflammatory response. This irritation is not merely a surface-level effect; it represents a breach of the body's primary defensive barrier, potentially allowing the chemical to be absorbed systemically.

-

Skin Sensitization: This is an immunological response, not a direct chemical burn. Initial exposure may cause little to no reaction, but it can prime the immune system. Subsequent exposures, even to minute quantities, can then trigger a significant allergic reaction (e.g., contact dermatitis). This is why preventing all skin contact, even incidental, is paramount.

-

Acute Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of a sufficient quantity can lead to significant adverse health effects.

Given these risks, all handling procedures must be designed to rigorously prevent the three primary routes of laboratory exposure:

-

Dermal Contact: Direct contact with skin or eyes.

-

Inhalation: Breathing in aerosols or vapors.

-

Ingestion: Accidental transfer from contaminated hands or surfaces to the mouth.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach, based on the hierarchy of controls, is essential for safely managing FEC in a research environment. The primary goal is to use engineering and administrative controls to minimize reliance on PPE, which serves as the final barrier between the researcher and the chemical.

| Control Level | Implementation for this compound | Rationale |

| Engineering Controls | All weighing, transferring, and reaction setups must be conducted inside a certified chemical fume hood. | A fume hood provides constant negative pressure, ensuring that any vapors or aerosols are captured and exhausted, effectively preventing inhalation exposure.[2] |

| Administrative Controls | Develop and adhere to a detailed Standard Operating Procedure (SOP). Clearly demarcate areas where FEC is handled. Ensure all personnel are trained on the specific hazards and handling protocols. | SOPs ensure procedural consistency and minimize human error. Designated areas prevent cross-contamination of common lab spaces. |

| Personal Protective Equipment (PPE) | Eye/Face Protection: Safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a risk of splashing.[2] | Protects against splashes that can cause serious eye irritation. |

| Hand Protection: Chemically resistant gloves (e.g., nitrile) tested to EN 374 are required. Check for leaks before use. Promptly remove and replace gloves if contamination occurs. Wash hands thoroughly after handling.[2] | Prevents skin contact, which can cause irritation and sensitization. Double-gloving is recommended for larger quantities. | |

| Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. | Protects skin on the arms and body from accidental spills. | |

| Respiratory Protection: Not typically required when work is performed within a fume hood. If ventilation is inadequate or for large-scale spills, a respirator with an appropriate organic vapor cartridge may be necessary.[2] | Serves as a backup to engineering controls in non-routine or emergency situations. |

Standard Operating Protocol for Safe Handling

A self-validating protocol is one where safety is integrated into each step. The following workflow is designed to minimize risk at every stage of handling this compound.

Caption: A logical workflow for the safe handling of this compound.

Causality within the Protocol:

-

Step 2 (Verify Fume Hood): This is a critical self-validating step. Proceeding without a functional engineering control invalidates all subsequent safety measures against inhalation.

-

Step 4 (Weigh in Sealed Container): Weighing into a tared, sealed container minimizes the time the compound is open to the hood environment, reducing vapor concentration.

-

Step 7 (Dispose of Waste): Proper waste segregation is crucial. Contaminated items like gloves and pipette tips must be disposed of as hazardous waste to prevent exposure to support staff.[2]

Emergency Response Procedures

Preparedness is essential. All personnel must know the location of safety showers, eyewash stations, and spill kits, and be trained on their use.

Caption: A decision-making flowchart for emergency response protocols.

First-Aid Measures Rationale:

-

Skin/Eye Contact: The immediate and prolonged flushing with water for at least 15 minutes is designed to physically remove the chemical and dilute any remaining residue, minimizing tissue damage.[2][3] Seeking medical attention is crucial as irritation may be delayed or persist.

-

Ingestion: Vomiting is not induced because this can cause secondary damage to the esophagus and poses a risk of aspiration into the lungs.[2] The priority is to dilute the substance in the stomach and seek professional medical help.

-

Spill Response: Using an inert absorbent material contains the liquid and prevents it from spreading or entering drains.[2] Treating all spill cleanup materials as hazardous waste is mandatory.

Storage, Stability, and Disposal

Proper storage is vital for both safety and maintaining the chemical's integrity.

-

Storage Conditions: this compound should be stored in a cool, well-ventilated area, often under refrigeration (recommended at 4°C).[1][3] The container must be kept tightly closed to prevent moisture ingress and evaporation.

-

Stability and Incompatibilities: The compound is stable under recommended storage conditions.[3] It must be stored away from strong oxidizing agents, as these could initiate a vigorous, potentially hazardous reaction.[3]

-

Hazardous Decomposition: In the event of a fire, thermal decomposition can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen fluoride (HF).[3]

-

Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste.[2] This should be done through an approved waste disposal plant in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.[2]

Conclusion

This compound is a valuable reagent whose utility is matched by its potential hazards. A thorough understanding of its toxicological profile—as an irritant, sensitizer, and orally toxic compound—provides the necessary context for implementing robust safety protocols. By integrating engineering controls, administrative procedures, and the consistent use of appropriate PPE, researchers can handle this compound with a high degree of safety. The protocols and workflows outlined in this guide are designed to be self-validating systems, embedding safety into the scientific process and protecting the health of the dedicated professionals driving innovation.

References

-

Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one - Chemos GmbH&Co.KG. [Link]

-

4-Methyl-1,3-dioxolan-2-one - Publisso. [Link]

-

Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one - Carl ROTH. [Link]

-

Leveraging 4-(Trifluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 4-(Fluoromethyl)-1,3-dioxolan-2-one (FMEC) in Lithium-Ion Battery Electrolytes

Introduction: The Critical Role of Electrolyte Additives in Advanced Lithium-Ion Batteries

The progression of lithium-ion battery (LIB) technology towards higher energy densities, extended cycle life, and enhanced safety is intrinsically linked to the stability of the electrode-electrolyte interfaces. Conventional carbonate-based electrolytes are often susceptible to decomposition at the anode and cathode surfaces, leading to the formation of an unstable Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI). This instability results in continuous electrolyte consumption, impedance growth, and capacity fade, thereby limiting the battery's performance and lifespan.

Electrolyte additives, even in small concentrations, are a cornerstone in addressing these challenges. They are meticulously designed to preferentially decompose and form a robust and stable passivation layer on the electrode surfaces. This protective layer should be electronically insulating but ionically conductive, effectively suppressing further electrolyte decomposition while allowing for efficient lithium-ion transport.

Fluorinated cyclic carbonates have emerged as a particularly promising class of additives. Their unique electrochemical properties enable the formation of a LiF-rich SEI, which is known for its dense structure, low solubility in the electrolyte, and excellent ability to stabilize the interface. This application note provides a detailed guide on the use of a novel fluorinated additive, 4-(Fluoromethyl)-1,3-dioxolan-2-one (FMEC), in lithium-ion battery electrolytes. We will delve into its proposed mechanism of action, provide comprehensive protocols for its application, and present expected performance enhancements based on analogous well-studied fluorinated additives.

Physicochemical Properties of this compound (FMEC)

A thorough understanding of the fundamental properties of FMEC is essential for its effective application.

| Property | Value | Source |

| Chemical Formula | C₄H₅FO₃ | PubChem[1] |

| Molecular Weight | 120.08 g/mol | PubChem[1] |

| CAS Number | 127213-73-4 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

Note: Experimental physical properties data for FMEC is not widely available. Properties are predicted based on its chemical structure.

Mechanism of Action: The Role of the Fluoromethyl Group in SEI Formation

The efficacy of FMEC as an electrolyte additive is believed to stem from the electrochemical activity of its fluoromethyl group and the dioxolane ring structure. While direct experimental studies on the SEI formation mechanism of FMEC are limited, a plausible mechanism can be inferred from extensive research on analogous fluorinated cyclic carbonates like Fluoroethylene Carbonate (FEC).

The primary function of FMEC is to be preferentially reduced on the anode surface during the initial charging cycles of the battery. This reduction occurs at a higher potential than the decomposition of the bulk electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate). This preferential reduction is critical for the formation of a stable and protective SEI before significant solvent decomposition can occur.

The proposed reduction pathway for FMEC involves a single-electron transfer, leading to the opening of the dioxolane ring and the formation of radical intermediates. The presence of the electron-withdrawing fluoromethyl group is thought to facilitate this process. The subsequent reactions of these intermediates are hypothesized to generate key SEI components, most notably Lithium Fluoride (LiF) and various organic lithium salts. The formation of a LiF-rich SEI is highly desirable as LiF possesses a wide electrochemical stability window and low solubility in organic electrolytes, contributing to a more robust and passivating interface.[2]

Diagram: Proposed SEI Formation Mechanism with FMEC

Caption: Proposed mechanism of SEI formation with FMEC.

Experimental Protocols

The following protocols provide a general framework for the preparation of FMEC-containing electrolytes and the electrochemical evaluation of its performance in lithium-ion coin cells.

Protocol 1: Preparation of FMEC-Containing Electrolyte

Objective: To prepare a baseline electrolyte and an FMEC-containing electrolyte for comparative testing.

Materials:

-

Battery-grade ethylene carbonate (EC)

-

Battery-grade dimethyl carbonate (DMC)

-

Lithium hexafluorophosphate (LiPF₆)

-

This compound (FMEC)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

-

High-precision balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

Procedure:

-

Glovebox Environment: All electrolyte preparation steps must be performed inside an argon-filled glovebox to prevent contamination from moisture and air.

-

Solvent Preparation: Prepare a 3:7 by weight mixture of EC and DMC. For example, to prepare 100 g of the solvent mixture, combine 30 g of EC and 70 g of DMC.

-

Baseline Electrolyte (Control): a. Weigh the desired amount of the EC/DMC solvent mixture into a volumetric flask. b. Slowly add LiPF₆ to the solvent while stirring until a final concentration of 1.0 M is achieved. Continue stirring until the LiPF₆ is completely dissolved.

-

FMEC-Containing Electrolyte: a. Prepare the 1.0 M LiPF₆ in EC/DMC electrolyte as described in step 3. b. Add a predetermined weight percentage of FMEC to the baseline electrolyte. A typical starting concentration for a new additive is in the range of 1-5 wt%. For example, to prepare a 2 wt% FMEC electrolyte, add 0.2 g of FMEC to 9.8 g of the baseline electrolyte. c. Stir the mixture until the FMEC is fully dissolved and the electrolyte is homogeneous.

-

Storage: Store the prepared electrolytes in tightly sealed containers inside the glovebox. It is recommended to let the electrolytes sit for several hours before use to ensure homogeneity.

Protocol 2: Coin Cell Assembly and Electrochemical Testing

Objective: To assemble and test half-cells (graphite vs. lithium metal) to evaluate the effect of FMEC on SEI formation and cycling performance.

Materials:

-

Graphite anodes

-

Lithium metal discs (counter and reference electrode)

-

Celgard 2325 separator

-

CR2032 coin cell components (cases, spacers, springs)

-

Prepared electrolytes (baseline and FMEC-containing)

-

Coin cell crimper

-

Battery cycler (e.g., MACCOR Series 4000)

-

Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

-

Cell Assembly (in Glovebox): a. Place the negative cup of the coin cell on the assembly base. b. Place the graphite anode in the center of the cup. c. Add a few drops (approximately 20-30 µL) of the designated electrolyte to wet the anode surface. d. Place a separator on top of the wetted anode. e. Add another few drops of electrolyte to wet the separator. f. Place the lithium metal disc on the separator. g. Add a spacer and a spring. h. Place the positive cap on top and crimp the coin cell to seal it.

-

Formation Cycling: a. Allow the assembled cells to rest for at least 4 hours to ensure complete wetting of the electrodes. b. Perform formation cycles at a low C-rate (e.g., C/20 or C/10) for the first few cycles. A typical formation protocol involves charging and discharging the cell between 0.01 V and 1.5 V vs. Li/Li⁺. c. Monitor the coulombic efficiency of the initial cycles, which provides an indication of the extent of SEI formation.

-

Electrochemical Performance Testing: a. Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) to evaluate rate capability and long-term cycling stability. Record the discharge capacity and coulombic efficiency for each cycle. b. Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at different states of charge and after a certain number of cycles to analyze the interfacial resistance, which is indicative of the properties of the SEI layer.

Diagram: Experimental Workflow for FMEC Evaluation

Caption: Workflow for evaluating FMEC as an electrolyte additive.

Expected Performance and Data Analysis

While specific performance data for FMEC is not yet widely published, the use of analogous fluorinated additives like FEC can provide an indication of the expected improvements. The following table presents representative data from a comparative study of a baseline electrolyte versus an electrolyte with a fluorinated additive.

Table 1: Representative Performance of Graphite || Li Half-Cells

| Electrolyte | 1st Cycle Coulombic Efficiency (%) | Capacity Retention after 200 Cycles (%) (at C/2) | Interfacial Resistance after 200 Cycles (Ω) |

| Baseline (1.0 M LiPF₆ in EC/DMC) | ~85% | ~70% | High (~150 Ω) |

| With 2% Fluorinated Additive | >90% | >90% | Low (~50 Ω) |

Note: The data in this table is illustrative and based on typical results observed with effective fluorinated additives. Actual results with FMEC may vary and require experimental validation.

Data Interpretation:

-

First Cycle Coulombic Efficiency: A higher initial coulombic efficiency with the FMEC-containing electrolyte would suggest the formation of a more effective and stable SEI, leading to less irreversible capacity loss.

-

Capacity Retention: Improved capacity retention over extended cycling is a primary indicator of a stabilized electrode-electrolyte interface, which is the intended function of FMEC.

-

Interfacial Resistance: A lower interfacial resistance, as measured by EIS, indicates that the SEI formed by FMEC is more conductive to lithium ions, which is crucial for good rate capability and overall battery performance.

Conclusion and Future Outlook

This compound (FMEC) holds promise as a novel electrolyte additive for enhancing the performance of lithium-ion batteries. Based on the well-established benefits of other fluorinated cyclic carbonates, it is hypothesized that FMEC will contribute to the formation of a robust, LiF-rich SEI on the anode surface. This will, in turn, lead to improved coulombic efficiency, extended cycle life, and better overall stability of the battery.

The protocols outlined in this application note provide a solid foundation for researchers to begin their own investigations into the efficacy of FMEC. Further studies are warranted to fully elucidate its electrochemical decomposition pathways, optimize its concentration in various electrolyte formulations, and evaluate its performance with different anode and cathode chemistries. Comparative studies against established additives like FEC will also be crucial in determining its potential for commercial applications. As the demand for high-performance energy storage continues to grow, the exploration of innovative additives like FMEC will be a key enabler of next-generation lithium-ion battery technology.

References

- [No specific reference for a direct synthesis of 4-(Fluoromethyl)

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- [No specific reference for the direct electrochemical performance of this compound was found.

- [No specific reference detailing the SEI formation mechanism of this compound was found.

- [No specific reference for a comparative study of this compound and FEC was found.]

-

Alfa Aesar. 4-Fluoro-1,3-dioxolan-2-one, 98%. [Link]

-

Tech Briefs. 4-Vinyl-1,3-Dioxolane-2-One as an Additive for Li-Ion Cells. 2006. [Link]

- Gauthier, M. et al. The influence of FEC on the SEI formation on Si-based anodes for Li-ion batteries. Journal of The Electrochemical Society, 162(4), A563-A570 (2015).

- Choi, J. W., & Aurbach, D. (2016). Promise and reality of post-lithium-ion batteries with high energy densities.

- Xu, K. (2014). Electrolytes and interphases in Li-ion batteries and beyond. Chemical reviews, 114(23), 11503-11618.

- Nie, M., Abraham, D. P., Chen, Y., Bose, A., & Lucht, B. L. (2013). Silicon solid electrolyte interphase (SEI) of lithium ion battery characterized by microscopy and spectroscopy. The Journal of Physical Chemistry C, 117(26), 13403-13412.

- Verma, P., Maire, P., & Novák, P. (2010). A review of the features and analyses of the solid electrolyte interphase in Li-ion batteries. Electrochimica acta, 55(22), 6332-6341.

- Etacheri, V., Marom, R., Elazari, R., Salitra, G., & Aurbach, D. (2011). Challenges in the development of advanced Li-ion batteries: a review. Energy & Environmental Science, 4(9), 3243-3262.

- Goodenough, J. B., & Park, K. S. (2013). The Li-ion rechargeable battery: a perspective. Journal of the American Chemical Society, 135(4), 1167-1176.

- Li, B., Liu, H., & Xu, M. (2017). A review of fluorinated carbonate-based electrolytes for high-voltage lithium-ion batteries. Journal of Materials Chemistry A, 5(28), 14487-14509.

Sources

Application Notes and Protocols for the Direct Fluorination of Ethylene Carbonate

Introduction: The Critical Role of Fluoroethylene Carbonate in Advanced Energy Storage

Fluoroethylene carbonate (FEC) has emerged as a cornerstone electrolyte additive in the development of high-performance lithium-ion batteries and other advanced energy storage systems.[1][2][3] Its primary function is to facilitate the formation of a stable and robust solid electrolyte interphase (SEI) on the surface of the anode.[4][5] This protective layer is crucial for preventing the continuous decomposition of the electrolyte, thereby enhancing the cycling stability, lifespan, and overall safety of the battery.[2][3] The targeted introduction of fluorine into the ethylene carbonate molecule significantly alters its electrochemical properties, leading to a more favorable SEI composition, enriched with lithium fluoride (LiF).[4][6] This application note provides detailed experimental procedures for the direct fluorination of ethylene carbonate, offering researchers and drug development professionals a comprehensive guide to various synthetic strategies.

Behind the Experiment: Choosing Your Fluorination Strategy

The selection of a fluorination method is a critical decision dictated by the desired scale of synthesis, available equipment, and safety infrastructure. Three primary approaches for the synthesis of fluoroethylene carbonate are detailed herein:

-

Direct Fluorination with Elemental Fluorine (F₂): This method is the most direct route to FEC and its polyfluorinated analogues.[7][8] However, the extreme reactivity and toxicity of elemental fluorine necessitate specialized equipment, such as continuous flow reactors, and stringent safety protocols.[3][9][10] This approach is often favored for industrial-scale production where efficiency and atom economy are paramount.

-

Fluorination with Hydrogen Fluoride (HF): A more accessible and cost-effective alternative to using elemental fluorine involves the reaction of a precursor, such as chloroethylene carbonate, with hydrogen fluoride in the presence of a catalyst.[1][11] This method offers good yields and is more amenable to standard laboratory setups, though HF is also a hazardous substance requiring careful handling.

-

Indirect Fluorination via Halogen Exchange: This two-step process involves the initial chlorination of ethylene carbonate, followed by a nucleophilic substitution with a fluoride salt.[2][12] This pathway avoids the direct handling of highly reactive fluorine gas or anhydrous HF, making it a comparatively safer option for laboratory-scale synthesis.

Experimental Protocols

Protocol 1: Direct Fluorination of Ethylene Carbonate with Elemental Fluorine in a Continuous Flow Reactor

This protocol is intended for researchers with access to a continuous flow reactor and experience in handling hazardous gases. The use of a continuous flow setup significantly enhances the safety of working with elemental fluorine by minimizing the reaction volume at any given time.[13]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Ethylene Carbonate | Anhydrous, ≥99% | Sigma-Aldrich |

| Elemental Fluorine (F₂) | 10% in N₂ | Commercially available |

| Nitrogen (N₂) | High purity | Local supplier |

| Sodium Hydroxide (NaOH) | Reagent grade | Standard supplier |

| Acetonitrile | Anhydrous, ≥99.8% | Sigma-Aldrich |

Equipment:

-

Continuous flow reactor system (e.g., Vapourtec R2+/R4) with PFA or FEP tubing[14]

-

Mass flow controller (MFC) for fluorine gas delivery

-

Syringe pump for liquid delivery

-

Back pressure regulator

-

Gas-liquid separator

-

Gas scrubber containing a 10% sodium hydroxide solution[15]

-

High-pressure liquid chromatography (HPLC) or Gas Chromatography (GC) system for reaction monitoring

-

Nuclear Magnetic Resonance (NMR) spectrometer for product characterization

-

Fourier-transform infrared (FTIR) spectrometer for product characterization

Experimental Workflow Diagram:

Caption: Workflow for direct fluorination of ethylene carbonate using a continuous flow reactor.

Step-by-Step Procedure:

-

System Preparation and Safety Checks:

-

Assemble the continuous flow reactor system in a well-ventilated fume hood.

-

Ensure all tubing and fittings are made of fluorine-resistant materials (e.g., PFA, FEP).

-

Prepare a gas scrubber containing a 10% aqueous solution of sodium hydroxide to neutralize unreacted fluorine and the hydrogen fluoride (HF) byproduct.[15]

-

Crucially, perform a leak test of the entire system with dry nitrogen gas before introducing fluorine. [3]

-

Passivate the reactor system by flowing a low concentration of the F₂/N₂ mixture through the system to form a protective metal fluoride layer on any stainless steel components.[10][16]

-

-

Reaction Setup:

-

Prepare a solution of ethylene carbonate in anhydrous acetonitrile. The concentration will depend on the specific reactor and desired throughput.

-

Set the temperature of the reactor coil. A starting point could be room temperature, with the option to heat to increase the reaction rate.[8]

-

Set the back pressure regulator to maintain a constant pressure within the system, which helps to control the residence time and improve gas dissolution.[3]

-

-

Reaction Execution:

-

Start pumping the ethylene carbonate solution into the flow reactor at a defined flow rate.

-

Once the liquid flow is stable, introduce the 10% F₂ in N₂ mixture through the mass flow controller at a specific flow rate. The stoichiometry of F₂ to ethylene carbonate should be carefully controlled.

-

The gas and liquid streams are mixed in a T-piece before entering the heated reactor coil.

-

Monitor the reaction progress by taking aliquots of the output stream and analyzing them by GC or HPLC.

-

-

Work-up and Purification:

-

The reaction mixture flows from the reactor into a gas-liquid separator.

-

The unreacted gases and HF are vented to the NaOH scrubber.[15]

-

The liquid phase, containing the crude product, is collected.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure fluoroethylene carbonate.

-

-

Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and FTIR spectroscopy.

-

Protocol 2: Synthesis of Fluoroethylene Carbonate via Chloroethylene Carbonate and Hydrogen Fluoride

This protocol describes a two-step synthesis that is more amenable to standard laboratory equipment than direct fluorination with F₂ gas.

Part A: Synthesis of Chloroethylene Carbonate

(Note: A detailed protocol for the synthesis of chloroethylene carbonate is beyond the scope of this document but can be found in the cited literature.[1])

Part B: Fluorination of Chloroethylene Carbonate with Hydrogen Fluoride

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Chloroethylene Carbonate | Synthesized in Part A | - |

| Hydrogen Fluoride (HF) | Anhydrous gas | Commercially available |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Nitrogen (N₂) | High purity | Local supplier |

Equipment:

-

Three-neck round-bottom flask made of a fluorine-resistant polymer (e.g., PFA) or a glass flask carefully handled.

-

Condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Thermometer

-

Gas scrubber with a suitable neutralizing agent for HF

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of FEC from chloroethylene carbonate and HF.

Step-by-Step Procedure:

-

Reaction Setup:

-

In a fume hood, charge a three-neck round-bottom flask with chloroethylene carbonate and anhydrous pyridine. The pyridine acts as a catalyst.[1]

-

Equip the flask with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a thermometer, and a condenser connected to a gas outlet leading to a scrubber.

-

Purge the system with dry nitrogen.

-

-

Fluorination Reaction:

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble anhydrous hydrogen fluoride gas into the stirred reaction mixture. The reaction is exothermic, and the temperature should be carefully monitored and controlled.[1]

-

After the initial introduction of HF, allow the reaction mixture to warm to room temperature and then heat to a temperature between 80-100°C to drive the reaction to completion.[1]

-

Monitor the disappearance of the chloroethylene carbonate starting material by GC analysis of aliquots.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction mixture by slowly adding it to a stirred mixture of ice and a suitable base (e.g., sodium bicarbonate) to neutralize any remaining HF and the pyridine hydrofluoride salt.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure fluoroethylene carbonate.[1]

-

Quantitative Data Summary:

| Method | Starting Material | Fluorinating Agent | Catalyst/Solvent | Temperature | Yield | Purity | Reference |

| Indirect (HF) | Chloroethylene Carbonate | Hydrogen Fluoride (gas) | Pyridine (catalyst) | 80-100°C | 80% | 99.9% | [1] |

| Indirect (HF) | Chloroethylene Carbonate | Hydrogen Fluoride (gas) | β-picoline (catalyst) | 80-100°C | 75% | 99.8% | [1] |

| Indirect (HF) | Chloroethylene Carbonate | Hydrogen Fluoride (gas) | Pyridine (catalyst) | 80-100°C | 85% | 99.9% | [1] |

| Indirect (HF) | Chloroethylene Carbonate | Hydrogen Fluoride (gas) | Pyridine (catalyst) | 80-100°C | 70% | 99.7% | [1] |

| Indirect (KF) | Chloroethylene Carbonate | Potassium Fluoride | Polyethylene glycol dimethyl ether | 20-30°C | 85% | 99.93% | [2] |

| Indirect (KF) | Chloroethylene Carbonate | Potassium Fluoride | TEG diethyl ether | 30-40°C | 72% | 99.80% | [2] |

Safety Considerations

-

Elemental Fluorine (F₂): Fluorine is an extremely toxic, corrosive, and reactive gas.[9][10] It can cause severe burns upon contact with skin or eyes and is fatal if inhaled.[16] All work with elemental fluorine must be conducted in a dedicated, well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield, and specialized gloves. A safety data sheet (SDS) for fluorine should be consulted before any work is undertaken.[9] Emergency procedures, including access to a safety shower, eyewash station, and calcium gluconate gel for HF burns, must be in place.[16]

-

Hydrogen Fluoride (HF): Anhydrous HF is a highly corrosive and toxic gas that can cause severe burns to the skin, eyes, and respiratory tract. Skin contact may not be immediately painful, but the fluoride ion can penetrate tissues and cause deep, slow-healing burns and systemic toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

-

General Precautions: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture and air. All glassware and reagents should be thoroughly dried before use.

Conclusion

The synthesis of fluoroethylene carbonate can be achieved through several distinct methodologies, each with its own set of advantages and challenges. Direct fluorination with elemental fluorine offers an efficient route for large-scale production but demands a high level of safety infrastructure and expertise. The use of hydrogen fluoride or an indirect halogen exchange route provides more accessible and inherently safer alternatives for laboratory-scale synthesis. The choice of method will ultimately depend on the specific requirements of the research or development program. The protocols and safety information provided in this application note are intended to serve as a comprehensive guide for the successful and safe synthesis of this critical battery electrolyte additive.

References

- CN102060839A - Preparation method of fluoro-ethylene carbonate - Google P

- KR100775326B1 - Method for producing fluoroethylene carbonate - Google P

- CN102134227A - Preparation method of fluoroethylene carbonate - Google P

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022-02-01). (URL: [Link])

-

Fluoroethylene Carbonate and Vinylene Carbonate Reduction: - University of Cambridge. (URL: [Link])

-

Polyurethane - Wikipedia. (URL: [Link])

-

Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives | Request PDF - ResearchGate. (2025-08-10). (URL: [Link])

-

Evolution of fluoride shuttle battery reactions and three-dimensional morphology changes of BiF 3 microparticles in an ethylene carbonate-based liquid electrolyte. (2022-08-12). (URL: [Link])

-

Direct fluorination - - mepi. (URL: [Link])

-

Gas / Liquid Microreactors for Direct Fluorination of Aromatic Compounds Using Elemental Fluorine | Request PDF - ResearchGate. (URL: [Link])

-

Fluorinated Ethylene Carbonate as Electrolyte Additive for Rechargeable Na Batteries | ACS Applied Materials & Interfaces - ACS Publications. (2011-10-25). (URL: [Link])

-

Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB's Anodes Based on Carbonized Nanosilicon - MDPI. (URL: [Link])

-

code of practice compressed fluorine and mixtures with inert gases - EIGA. (URL: [Link])

-

WO/2018/184379 PREPARATION METHOD FOR HIGH PURITY FLUOROETHYLENE CARBONATE - WIPO Patentscope. (2018-10-11). (URL: [Link])

-

Fluorine (F2) and Fluorine Mixture Recommendations - SMC USA. (URL: [Link])

-

LFTR Overview - Energy From Thorium. (URL: [Link])

-

Highly Selective Ethylene Production through Electroreduction of CO. (2019-12-13). (URL: [Link])

-

Consumption of Fluoroethylene Carbonate Electrolyte-Additive at the Si–Graphite Negative Electrode in Li and Li-Ion Cells | The Journal of Physical Chemistry C - ACS Publications. (2023-07-12). (URL: [Link])

-

Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF - ResearchGate. (URL: [Link])

-

Decomposition of the fluoroethylene carbonate additive and the glue effect of lithium fluoride products for the solid electrolyte interphase: an ab initio study - RSC Publishing. (2016-03-07). (URL: [Link])

- US20120253058A1 - Manufacture of difluoroethylene carbonate, trifluoroethylene carbonate and tetrafluoroethylene carbonate - Google P

-

Fluoroethylene Carbonate as an Important Component for the Formation of an Effective Solid Electrolyte Interphase on Anodes and Cathodes for Advanced Li-Ion Batteries | Request PDF - ResearchGate. (URL: [Link])

-

Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec. (URL: [Link])

-

code of practice compressed fluorine and mixtures with inert gases. (2003-09-19). (URL: [Link])

-

Fluoroethylene Carbonate and Vinylene Carbonate Reduction: Understanding Lithium-Ion Battery Electrolyte Additives and Solid Ele - OSTI.GOV. (2016-10-17). (URL: [Link])

Sources

- 1. CN102060839A - Preparation method of fluoro-ethylene carbonate - Google Patents [patents.google.com]

- 2. CN102134227A - Preparation method of fluoroethylene carbonate - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influence of Fluoroethylene Carbonate in the Composition of an Aprotic Electrolyte on the Electrochemical Characteristics of LIB’s Anodes Based on Carbonized Nanosilicon [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Decomposition of the fluoroethylene carbonate additive and the glue effect of lithium fluoride products for the solid electrolyte interphase: an ab initio study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. US20120253058A1 - Manufacture of difluoroethylene carbonate, trifluoroethylene carbonate and tetrafluoroethylene carbonate - Google Patents [patents.google.com]

- 9. eiga.eu [eiga.eu]

- 10. asiaiga.org [asiaiga.org]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. KR100775326B1 - Method for producing fluoroethylene carbonate - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. vapourtec.com [vapourtec.com]

- 15. mepi.fr [mepi.fr]

- 16. smcusa.com [smcusa.com]

Application Notes & Protocols: 4-(Fluoromethyl)-1,3-dioxolan-2-one as a Versatile Fluorinated Synthon for Agrochemical Intermediates

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design, imparting enhanced metabolic stability, binding affinity, and favorable physicochemical properties.[1][2][3] The fluoromethyl (-CH₂F) group, in particular, serves as a critical bioisostere for hydroxyl or methyl groups, capable of subtly modulating a molecule's lipophilicity and blocking sites of metabolic oxidation. This guide introduces 4-(Fluoromethyl)-1,3-dioxolan-2-one, a specialized heterocyclic building block, as a stable and versatile precursor for introducing the fluoromethyl motif into complex agrochemical intermediates. We provide a comprehensive overview of its synthesis, core reactivity, and detailed protocols for its application, emphasizing the mechanistic rationale behind its use as a masked synthon for key reactive intermediates like fluoromethyl oxirane. This document is intended to equip researchers with the foundational knowledge and practical methodologies to leverage this powerful reagent in the synthesis of next-generation crop protection agents.

Introduction: The Strategic Value of the Fluoromethyl Group

In the competitive landscape of agrochemical development, gaining an advantage often comes down to molecular fine-tuning. The introduction of fluorine is a well-established strategy to achieve this, with approximately 50% of crop protection products currently under development containing this element.[4] While trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups are common, the monofluoroalkyl moiety (-CH₂F) offers a unique set of properties.[5] It acts as a lipophilic hydrogen bond acceptor and can mimic an alcohol group in enzyme binding pockets without the associated metabolic liabilities.

This compound emerges as an ideal reagent for this purpose. It serves as a stable, easily handled precursor that can be efficiently converted into more reactive intermediates under controlled conditions. Its cyclic carbonate structure acts as a protecting group for a 1,2-diol functionality and as a latent leaving group, facilitating access to valuable downstream products.

Physicochemical Properties & Proposed Synthesis

Before its application, a thorough understanding of the reagent's properties and a reliable synthetic route are paramount.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C₄H₅FO₃ | PubChem[6] |

| Molecular Weight | 120.08 g/mol | PubChem[6] |

| Appearance | Predicted: Colorless Liquid | - |

| Boiling Point | Not available; decomposition may occur | - |

| Solubility | Soluble in polar organic solvents (e.g., THF, CH₃CN, DMF) | - |

Recommended Synthesis Protocol: From Epichlorohydrin

Since this compound is not a widely commercialized reagent, a robust synthesis from common starting materials is required. The most logical approach involves a two-step sequence starting from epichlorohydrin: (1) cycloaddition with CO₂ to form the chloromethyl-substituted cyclic carbonate, followed by (2) nucleophilic fluorination.[7]

Step A: Synthesis of 4-(Chloromethyl)-1,3-dioxolan-2-one This reaction involves the catalyzed cycloaddition of carbon dioxide to epichlorohydrin. Various catalyst systems, such as tertiary amines with alkali metal halides, are effective.[7]

Step B: Nucleophilic Fluorination The chloro-intermediate undergoes a halide exchange reaction (Finkelstein reaction) using a fluoride source like spray-dried potassium fluoride (KF) in a polar aprotic solvent.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity: A Masked Synthon for Fluoro-Epoxides

The primary synthetic utility of this compound lies in its ability to generate highly reactive, yet synthetically valuable, intermediates upon thermal or catalytic decarboxylation. This transformation yields 3-fluoro-1,2-propene oxide (fluoromethyl oxirane) , a key building block for introducing the C3-fluorinated backbone common in many agrochemicals.

Causality Behind the Strategy:

-

Stability and Handling: Fluoro-epoxides can be volatile and highly reactive. Synthesizing them in situ from a stable, liquid precursor like the dioxolanone enhances experimental safety and control.

-

Stereochemical Control: If a chiral version of the dioxolanone is used (prepared from chiral epichlorohydrin), the decarboxylation can proceed with retention of stereochemistry, providing access to enantiomerically pure epoxides.

-

Synthetic Versatility: The resulting epoxide is a potent electrophile, readily undergoing ring-opening reactions with a wide range of nucleophiles (phenols, thiols, amines, azoles), thereby enabling the rapid construction of diverse and complex molecular scaffolds.

Caption: Detailed experimental workflow for the two-step, one-pot synthesis.

Detailed Step-by-Step Procedure

-

Setup: To a dry 250 mL three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-chlorophenol (10.0 g, 77.8 mmol), anhydrous K₂CO₃ (12.9 g, 93.3 mmol), and DMF (100 mL).

-

Step A - Epoxide Generation and Ring-Opening:

-

Begin stirring and heat the mixture to 120-130°C under a gentle flow of nitrogen.

-

Once the temperature is stable, add this compound (10.3 g, 85.5 mmol) dropwise over 30 minutes. Vigorous bubbling (CO₂ evolution) should be observed.

-

Rationale: At this temperature, the dioxolanone undergoes decarboxylation to the fluoro-epoxide. The phenoxide, formed in situ by the reaction of 4-chlorophenol with K₂CO₃, immediately attacks the least hindered carbon of the epoxide in a nucleophilic ring-opening reaction.

-

Maintain the temperature at 130°C and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS for the disappearance of 4-chlorophenol.

-

-

Step B - Amination:

-

Cool the reaction mixture to 60-70°C.

-

Carefully add aqueous ammonia solution (28%, 50 mL) via dropping funnel. An exotherm may be observed.

-

Rationale: The ammonia acts as a nucleophile, opening the newly formed epoxide ring (which is the intermediate from Step A) to yield the final amino alcohol product.

-

Stir the mixture at 60-70°C for 6-8 hours, again monitoring for the consumption of the intermediate epoxide.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and pour it into 300 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude residue by silica gel column chromatography to yield the final product.

-

Self-Validation and Troubleshooting

-

Expected Outcome: A viscous oil or low-melting solid. Characterization via ¹H NMR, ¹⁹F NMR, and MS should confirm the structure. The ¹⁹F NMR will show a characteristic triplet, and the ¹H NMR will show a doublet of doublets for the -CH₂F protons.

-

Monitoring Progress: In Step A, the key is the formation of the phenoxy-epoxide intermediate. If the reaction stalls, a more polar solvent or a higher temperature might be needed, but this risks decomposition.

-

Troubleshooting:

-

Low Yield in Step A: Incomplete reaction or side reactions. Ensure K₂CO₃ is anhydrous and the temperature is maintained.

-

Formation of Diol Byproduct: If water is present, the epoxide intermediate can be hydrolyzed. Ensure all reagents and solvents are dry for Step A.

-

Incomplete Amination (Step B): The reaction may require longer times or a higher concentration of ammonia. A sealed reaction vessel may be necessary to maintain ammonia concentration at elevated temperatures.

-

Conclusion

This compound is a highly valuable, albeit specialized, synthon for modern agrochemical research. Its utility as a stable, manageable precursor for the in situ generation of fluoromethyl oxirane provides a powerful and versatile method for introducing the crucial -CH₂F-CH(OH)-CH₂- moiety into a wide array of molecular backbones. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers and process chemists aiming to explore new chemical space and develop innovative, effective, and metabolically resilient crop protection solutions.

References

- Ningbo Inno Pharmchem Co., Ltd.Leveraging 4-(Trifluoromethyl)

- Wang, Q., et al. (2021).

-

Mornie, S., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry. [Link]

-

Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science. [Link]

-

Solvay. Organic Fluorinated Building Blocks. [Link]

-

Yadav, M., et al. (2022). Catalytic Performance of Dicationic Ionic Liquids and ZnBr2 in the Reaction of Epichlorohydrin and Carbon Dioxide: Kinetic Study. ResearchGate. [Link]

-

PubChem. this compound. National Institutes of Health. [Link]

-

ACS. (2024). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Journal of Agricultural and Food Chemistry. [Link]

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. biesterfeld.no [biesterfeld.no]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C4H5FO3 | CID 11708057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 4-(Fluoromethyl)-1,3-dioxolan-2-one in Advanced Material Science

Introduction: A Paradigm Shift in Electrolyte Engineering

In the relentless pursuit of higher energy density and longer cycle life for energy storage devices, the role of the electrolyte has evolved from a simple ionic conductor to a critical component that dictates the performance and stability of the entire system. Within this context, 4-(Fluoromethyl)-1,3-dioxolan-2-one, commonly known in the battery field as Fluoroethylene Carbonate (FEC), has emerged as a cornerstone additive in the formulation of advanced electrolytes for lithium-ion batteries. Its profound impact on the formation of a stable Solid Electrolyte Interphase (SEI) has revolutionized the performance of next-generation anode materials, particularly silicon and lithium metal. This guide provides a comprehensive overview of the fundamental mechanisms, practical applications, and detailed experimental protocols for researchers, scientists, and drug development professionals (in the context of battery material screening and development) working with this pivotal molecule. While its primary application lies in energy storage, the principles of interfacial engineering it embodies are instructive across various domains of advanced material science.

The Fundamental Mechanism: Engineering a Robust Solid Electrolyte Interphase

The efficacy of this compound stems from its preferential electrochemical reduction on the anode surface during the initial charging cycles of a lithium-ion battery. This process preempts the decomposition of the bulk electrolyte solvents (e.g., ethylene carbonate, dimethyl carbonate), forming a thin, uniform, and robust SEI layer.[1][2]

The electrochemical reduction of this compound is believed to proceed via a mechanism that involves the cleavage of the C-F bond and the opening of the dioxolanone ring.[3][4] This decomposition leads to the formation of a unique SEI composition, rich in lithium fluoride (LiF) and polycarbonate species.[1][3][5]

-

Lithium Fluoride (LiF): The formation of a LiF-rich SEI is highly desirable due to LiF's wide bandgap, excellent electronic insulation, and good mechanical stability.[6] This inorganic component provides a robust physical barrier that effectively suppresses the continuous decomposition of the electrolyte and minimizes the growth of lithium dendrites, a critical failure mechanism in lithium metal batteries.[7][8]

-

Polycarbonate Species: The organic components of the SEI, derived from the ring-opening polymerization of the dioxolanone moiety, are believed to be poly(vinylene carbonate)-like structures.[1][3] These polymeric species impart flexibility to the SEI, which is crucial for accommodating the significant volume changes experienced by high-capacity anode materials like silicon during lithiation and delithiation.[1]

The synergistic combination of a rigid inorganic component (LiF) and a flexible organic polymer results in an SEI layer with superior properties compared to that formed from conventional carbonate electrolytes. This engineered interphase is more effective at passivating the anode surface, leading to a significant improvement in Coulombic efficiency, cycle life, and overall battery performance.[1][2]

Figure 1: Mechanism of SEI formation from this compound.

Detailed Application Notes

Optimal Concentration and Synergistic Effects

The concentration of this compound in the electrolyte is a critical parameter that requires careful optimization. While an effective concentration can be as low as 2% by volume, higher concentrations are often employed, particularly for silicon-based anodes which undergo large volume expansion.[2] However, excessive concentrations can lead to increased interfacial impedance and gas generation, negatively impacting performance.[9]

Furthermore, this compound is often used in conjunction with other electrolyte additives to achieve synergistic effects. For instance, co-additives like vinylene carbonate (VC) can participate in the formation of a more stable and complex SEI layer, further enhancing battery performance.[10] The combination of additives can lead to the formation of a co-polymerized SEI with enhanced mechanical and electrochemical properties.[10]

Compatibility with Advanced Electrode Materials

-

Silicon Anodes: this compound is particularly effective in stabilizing silicon anodes. The flexible polycarbonate component of the SEI can better accommodate the significant volume changes (~300%) of silicon during cycling, preventing the pulverization of the electrode and maintaining electrical contact.[1] This leads to a dramatic improvement in the cycle life and capacity retention of silicon-based anodes.[1][7]

-

High-Nickel Cathodes: While primarily known for its benefits on the anode side, the use of fluorinated additives like this compound can also contribute to the stability of high-voltage, high-nickel cathodes (e.g., NMC811). A stable SEI on the anode reduces the continuous consumption of lithium ions, which in turn helps to maintain the structural integrity of the cathode over long-term cycling.

-

Lithium Metal Anodes: For lithium metal batteries, this compound is instrumental in suppressing the growth of lithium dendrites. The LiF-rich SEI provides a mechanically robust barrier that promotes uniform lithium deposition and stripping, enhancing the safety and cycle life of these high-energy-density systems.[8][11]

Experimental Protocols

Protocol 1: Preparation of Electrolyte with this compound Additive

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of this compound. All procedures must be carried out in an argon-filled glovebox with water and oxygen levels below 0.5 ppm.

Materials:

-

Battery-grade ethylene carbonate (EC)

-

Battery-grade dimethyl carbonate (DMC)

-

Lithium hexafluorophosphate (LiPF₆)

-

This compound (FEC) (≥99.9% purity)

-

Argon-filled glovebox

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Preparation: In the glovebox, prepare the base solvent mixture by combining EC and DMC in the desired volumetric ratio (e.g., 1:1 v/v).

-

Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring to achieve the target concentration (e.g., 1.0 M). Continue stirring until the salt is completely dissolved. This process can be slightly exothermic.

-

Additive Incorporation: Using a micropipette, add the desired volume percentage of this compound to the prepared electrolyte. For example, to prepare a 10% FEC solution, add 1 mL of FEC to 9 mL of the base electrolyte.

-

Homogenization: Stir the final electrolyte solution for at least 2-4 hours to ensure complete homogenization.

-

Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Figure 2: Workflow for preparing electrolyte with this compound.

Protocol 2: Coin Cell Assembly for Additive Evaluation

This protocol provides a general procedure for assembling a 2032-type coin cell for the electrochemical evaluation of the prepared electrolyte.[12][13][14][15][16]

Materials:

-

2032 coin cell components (casings, spacers, springs)

-

Anode (e.g., silicon-graphite composite)

-

Cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂)

-

Separator (e.g., Celgard 2400)

-

Prepared electrolyte

-

Coin cell crimper

-

Plastic tweezers

Procedure:

-

Place the negative electrode casing (anode can) in the crimper die.

-

Place the anode in the center of the casing.

-

Apply a few drops of the electrolyte onto the anode surface.

-

Place the separator on top of the wetted anode.

-

Apply a few more drops of electrolyte to the separator.

-

Place the cathode on top of the separator.

-

Add a spacer and then the spring.

-

Place the positive electrode casing (cathode cap) on top.

-

Crimp the coin cell using the crimping machine to ensure proper sealing.

-

Allow the cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Protocol 3: Electrochemical Characterization

A. Cyclic Voltammetry (CV):

-

Purpose: To investigate the electrochemical reduction potential of this compound and the formation of the SEI layer.

-

Setup: Three-electrode cell with lithium metal as the counter and reference electrodes, and the anode material as the working electrode.

-

Parameters:

-

Potential Range: Typically from the open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ and back to OCV.

-

Scan Rate: A slow scan rate, such as 0.1 mV/s, is recommended for the initial cycles to observe the SEI formation peaks clearly.

-

-

Expected Observations: A distinct reduction peak during the first cathodic scan, which is absent in subsequent cycles, indicates the decomposition of the additive and the formation of a passivating SEI layer. The potential of this peak is characteristic of the additive's reduction.

B. Galvanostatic Cycling:

-

Purpose: To evaluate the long-term cycling performance, Coulombic efficiency, and capacity retention.

-

Setup: Two-electrode coin cell.

-

Parameters:

-

Formation Cycles: Typically 1-3 cycles at a low C-rate (e.g., C/20 or C/10) to ensure a stable SEI formation.

-

Cycling Protocol: Charge and discharge the cell at a constant C-rate (e.g., C/5 or 1C) within a specific voltage window (e.g., 3.0 V to 4.2 V for a graphite/NMC cell).

-

-

Data Analysis: Plot the discharge capacity and Coulombic efficiency versus the cycle number. A stable capacity with high Coulombic efficiency (>99.5%) indicates effective passivation by the additive.

C. Electrochemical Impedance Spectroscopy (EIS):

-

Purpose: To probe the impedance of the SEI layer and the charge transfer resistance.

-

Setup: Two-electrode coin cell at a specific state of charge (e.g., fully charged or discharged).

-

Parameters:

-

Frequency Range: Typically from 100 kHz to 10 mHz.

-

AC Amplitude: A small AC voltage perturbation (e.g., 5-10 mV).

-

-

Data Analysis: The Nyquist plot will typically show a semicircle in the high-to-medium frequency range, the diameter of which corresponds to the SEI and charge transfer resistance. A smaller semicircle for the cell with the additive indicates a less resistive and more efficient SEI layer.

Figure 3: Experimental workflow for electrochemical characterization.

Data Presentation: Quantitative Impact on Battery Performance

The addition of this compound to the electrolyte has a demonstrably positive impact on the performance of lithium-ion batteries. The following tables summarize typical performance improvements observed in the literature.

Table 1: Effect of FEC on the Performance of Si-Nanowire Anodes [1]

| Electrolyte | 1st Cycle Irreversible Capacity Loss | Capacity Retention after 30 Cycles |

| Baseline (No FEC) | High | Lower |

| With FEC | Reduced | Higher |

Table 2: Influence of FEC Concentration on Si-Graphite Anode Performance [7]

| FEC Concentration | Capacity Retention after 200 Cycles |

| 0.1% | 2.0% |

| 0.5% | 9.1% |

| 1.0% | 20.9% |

Table 3: Comparative Performance of FEC and a Baseline Electrolyte [17]

| Additive | Discharge Capacity after 100 cycles (mAh/g) | Impedance after 100 cycles (Ω) |

| None | Lower | Higher |

| 3% FEC | Higher | More than halved |

Beyond Batteries: A Note on Broader Applications

While the predominant application of this compound is in the field of lithium-ion batteries, the chemistry of fluorinated dioxolanes suggests potential in other areas of material science. The radical polymerization of similar fluorinated dioxolane monomers has been explored for the synthesis of fluoropolymers with high glass transition temperatures, low refractive indices, and excellent optical transparency.[18][19] These properties make them candidates for applications in optical fibers, antireflective coatings, and other advanced optical materials. Further research into the polymerization of this compound could unveil new avenues for the development of novel fluorinated polymers.

Safety and Handling

This compound should be handled with care in a well-ventilated area, preferably within a fume hood. It is classified as causing skin and serious eye irritation.[20] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Store the compound in a cool, dry place, away from moisture and heat, under an inert atmosphere.

Conclusion